1-(2,6-Difluorophenyl)-1-pentanone
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Overview
Description
1-(2,6-Difluorophenyl)-1-pentanone (DFPP) is a synthetic compound with a wide range of applications in the fields of science and technology. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds, as well as in the study of biochemistry, physiology, and pharmacology. DFPP is also used in the laboratory for various experiments, such as the determination of reaction kinetics and the study of enzyme inhibition.
Mechanism Of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-1-pentanone is not fully understood. It is believed that 1-(2,6-Difluorophenyl)-1-pentanone binds to the active site of enzymes and inhibits their activity. This inhibition is thought to be reversible, and it is believed that 1-(2,6-Difluorophenyl)-1-pentanone can be removed from the enzyme by washing or by the addition of a competitive inhibitor.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-1-pentanone has been used to study the biochemical and physiological effects of drugs. It has been shown to affect the metabolism of drugs, and it has been used to study the effects of drugs on the nervous system and cardiovascular system. It has also been used to study the effects of drugs on the immune system and the endocrine system.
Advantages And Limitations For Lab Experiments
The use of 1-(2,6-Difluorophenyl)-1-pentanone in laboratory experiments has both advantages and limitations. One advantage is that it can be used to study the effects of drugs on the body without the need for animal testing. Additionally, it can be used to study the mechanism of action of enzymes and to determine reaction kinetics. However, it is important to note that 1-(2,6-Difluorophenyl)-1-pentanone is a synthetic compound, and its effects may not be the same as those of natural compounds.
Future Directions
In the future, 1-(2,6-Difluorophenyl)-1-pentanone could be used to study the effects of environmental contaminants on biochemistry and physiology. Additionally, it could be used to study the effects of drugs on the immune system and the endocrine system. Furthermore, it could be used to study the effects of drugs on the nervous system and cardiovascular system. Finally, it could be used to study the mechanism of action of enzymes and to determine reaction kinetics.
Synthesis Methods
The synthesis of 1-(2,6-Difluorophenyl)-1-pentanone can be accomplished through several different methods. The most common method is the reaction of 2,6-difluorobenzaldehyde with pentanal, which is catalyzed by sodium ethoxide. This reaction produces a mixture of the desired product and byproducts, which can be separated by column chromatography. Other methods of synthesis include the reaction of 2,6-difluorobenzaldehyde with pentanal in the presence of an acid catalyst, and the reaction of 2,6-difluorobenzaldehyde with pentanoyl chloride in the presence of a base.
Scientific Research Applications
1-(2,6-Difluorophenyl)-1-pentanone has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, to study the biochemical and physiological effects of drugs, and to determine reaction kinetics. It has also been used to study the inhibition of enzymes, and to study the effects of environmental contaminants on biochemistry and physiology.
properties
IUPAC Name |
1-(2,6-difluorophenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZWNOUECSGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)pentan-1-one |
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